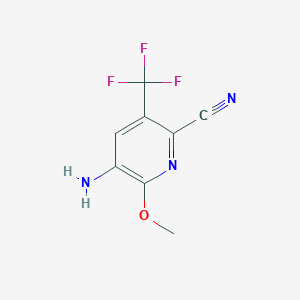
5-Amino-6-methoxy-3-(trifluoromethyl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-methoxy-3-(trifluoromethyl)-2-pyridinecarbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with amino, methoxy, and trifluoromethyl groups, as well as a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-methoxy-3-(trifluoromethyl)-2-pyridinecarbonitrile typically involves multi-step organic reactions One common method starts with the nitration of 2-methoxypyridine, followed by reduction to form the corresponding amino derivative Subsequent introduction of the trifluoromethyl group can be achieved through a nucleophilic substitution reaction using trifluoromethylating agents
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-methoxy-3-(trifluoromethyl)-2-pyridinecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Amino-6-methoxy-3-(trifluoromethyl)-2-pyridinecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-6-methoxy-3-(trifluoromethyl)-2-pyridinecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-methoxy-2-pyridinecarbonitrile: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
5-Amino-3-(trifluoromethyl)-2-pyridinecarbonitrile: Lacks the methoxy group, which may influence its reactivity and solubility.
6-Methoxy-3-(trifluoromethyl)-2-pyridinecarbonitrile: Lacks the amino group, which may alter its potential for hydrogen bonding and reactivity.
Uniqueness
The presence of the trifluoromethyl group in 5-Amino-6-methoxy-3-(trifluoromethyl)-2-pyridinecarbonitrile imparts unique properties such as increased lipophilicity and metabolic stability. The combination of amino, methoxy, and nitrile groups provides a versatile scaffold for further chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C8H6F3N3O |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
5-amino-6-methoxy-3-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6F3N3O/c1-15-7-5(13)2-4(8(9,10)11)6(3-12)14-7/h2H,13H2,1H3 |
InChI Key |
OCLBSHNQNQTBOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=N1)C#N)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester](/img/structure/B13937432.png)
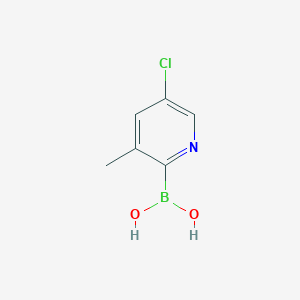
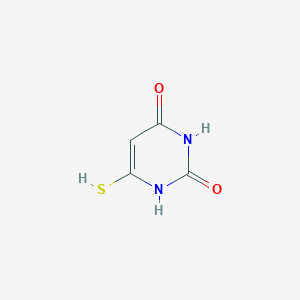
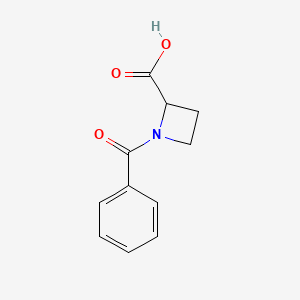
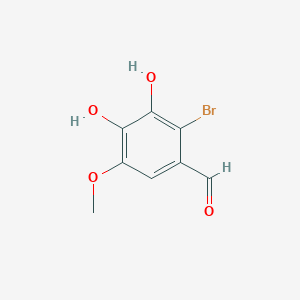
![Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13937460.png)

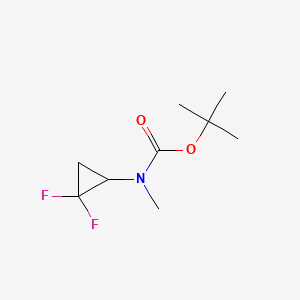
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B13937495.png)
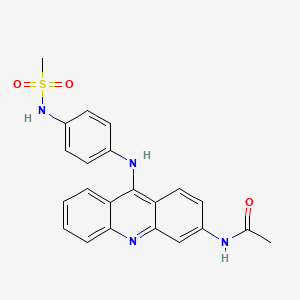

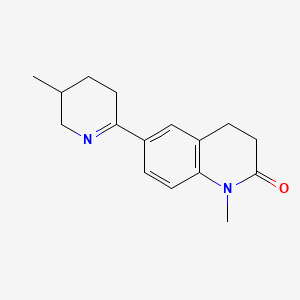
![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)
